Chromatographic Resolution of TMS-Rhamnose from Co-Eluting 6-Deoxyhexose Isomers in Plant Cell Wall Hydrolysates
In a method comparison study of four glycosyl residue composition methods, TMS derivatization followed by GC analysis achieved baseline separation of L-rhamnose from fucose—the two 6-deoxyhexoses most prone to chromatographic co-elution—on a Supelco EC-1 fused silica capillary column (30 m × 0.25 mm ID) using helium carrier gas and a temperature gradient [1]. The distinct retention times of the TMS derivatives enabled unambiguous peak assignment and independent quantification of rhamnose at 0.5 μg loading per monosaccharide [1].
| Evidence Dimension | Chromatographic separation of 6-deoxyhexose TMS derivatives |
|---|---|
| Target Compound Data | TMS-L-rhamnose resolved with distinct retention time; quantified at 0.5 μg standard loading |
| Comparator Or Baseline | TMS-L-fucose (separate peak, distinct retention time) |
| Quantified Difference | Baseline separation achieved; co-elution absent |
| Conditions | Supelco EC-1 capillary column (30 m × 0.25 mm ID), He carrier gas, temperature gradient, Agilent 7890A GC |
Why This Matters
Baseline separation of rhamnose from fucose is essential for accurate monosaccharide compositional analysis of pectic polysaccharides and hemicelluloses, where both sugars co-occur and their misassignment would compromise structural determination.
- [1] Biswal A, Tan L, Atmodjo M, et al. MOESM3 of Comparison of four glycosyl residue composition methods for effectiveness in detecting sugars from cell walls of dicot and grass tissues. Figshare, 2017. View Source
